molecular formula C11H16O B13869830 3-(2,2-Dimethylpropyl)phenol

3-(2,2-Dimethylpropyl)phenol

Cat. No.: B13869830
M. Wt: 164.24 g/mol
InChI Key: WAVIOQCZDDYAFE-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)phenol is an organic compound with the molecular formula C11H16O It is a phenolic compound characterized by a phenol group attached to a 2,2-dimethylpropyl substituent at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)phenol typically involves the alkylation of phenol with 2,2-dimethylpropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H5OH+(CH3)3CClAlCl3C6H4(CH2C(CH3)3)OH\text{C}_6\text{H}_5\text{OH} + \text{(CH}_3\text{)}_3\text{CCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_2\text{C}(\text{CH}_3)_3)\text{OH} C6​H5​OH+(CH3​)3​CClAlCl3​​C6​H4​(CH2​C(CH3​)3​)OH

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where phenol and 2,2-dimethylpropyl chloride are fed into a reactor containing a Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: Reduction of the phenolic group can yield hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

3-(2,2-Dimethylpropyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant properties due to the phenolic group.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)phenol primarily involves its phenolic group. Phenolic compounds are known for their ability to scavenge free radicals and chelate metal ions, which contributes to their antioxidant properties. The compound can interact with cellular signaling pathways and gene expression, modulating oxidative stress and inflammation.

Comparison with Similar Compounds

3-(2,2-Dimethylpropyl)phenol can be compared with other phenolic compounds such as:

    Phenol: The simplest phenolic compound, lacking the 2,2-dimethylpropyl substituent.

    2,6-Di-tert-butylphenol: A phenolic compound with two tert-butyl groups at the ortho positions.

    4-tert-Butylphenol: A phenolic compound with a tert-butyl group at the para position.

The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and applications compared to other phenolic compounds.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)phenol

InChI

InChI=1S/C11H16O/c1-11(2,3)8-9-5-4-6-10(12)7-9/h4-7,12H,8H2,1-3H3

InChI Key

WAVIOQCZDDYAFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=CC=C1)O

Origin of Product

United States

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